Cas no 1015610-07-7 ((4-Chloro-1H-pyrrolo2,3-bpyridin-5-yl)methanol)
(4-Chloro-1H-pyrrolo2,3-bpyridin-5-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
- {4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl}methanol
- AC1Q7C3K
- AG-A-04674
- AK-55352
- CTK8A3205
- MolPort-005-957-101
- AKOS006314446
- DTXSID20640164
- J-000434
- SCHEMBL12561943
- DB-029493
- 1015610-07-7
- MFCD09965880
- (4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol, AldrichCPR
- (4-Chloro-1H-pyrrolo2,3-bpyridin-5-yl)methanol
-
- MDL: MFCD09965880
- Inchi: 1S/C8H7ClN2O/c9-7-5(4-12)3-11-8-6(7)1-2-10-8/h1-3,12H,4H2,(H,10,11)
- InChI Key: XRAYGQBBYROBPT-UHFFFAOYSA-N
- SMILES: ClC1C(CO)=CN=C2C=1C=CN2
Computed Properties
- Exact Mass: 182.02500
- Monoisotopic Mass: 182.0246905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 48.9Ų
Experimental Properties
- PSA: 48.91000
- LogP: 1.70860
(4-Chloro-1H-pyrrolo2,3-bpyridin-5-yl)methanol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(4-Chloro-1H-pyrrolo2,3-bpyridin-5-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C422238-10mg |
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol |
1015610-07-7 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C422238-50mg |
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol |
1015610-07-7 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C422238-100mg |
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol |
1015610-07-7 | 100mg |
$ 250.00 | 2022-06-06 | ||
| Matrix Scientific | 026271-1g |
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol |
1015610-07-7 | 1g |
$950.00 | 2023-09-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ADE000977-1G |
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol |
1015610-07-7 | 1g |
¥10696.47 | 2023-11-11 | ||
| Chemenu | CM363873-1g |
(4-Chloro-1h-pyrrolo[2,3-b]pyridin-5-yl)methanol |
1015610-07-7 | 95% | 1g |
$1145 | 2023-01-20 | |
| abcr | AB263154-1 g |
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol |
1015610-07-7 | 1 g |
€891.00 | 2023-07-20 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-316089-100mg |
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol, |
1015610-07-7 | 100mg |
¥3565.00 | 2023-09-05 | ||
| abcr | AB263154-1g |
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol; . |
1015610-07-7 | 1g |
€891.00 | 2025-02-14 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-316089-100 mg |
(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol, |
1015610-07-7 | 100MG |
¥3,565.00 | 2023-07-11 |
(4-Chloro-1H-pyrrolo2,3-bpyridin-5-yl)methanol Suppliers
(4-Chloro-1H-pyrrolo2,3-bpyridin-5-yl)methanol Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on (4-Chloro-1H-pyrrolo2,3-bpyridin-5-yl)methanol
Comprehensive Analysis of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol (CAS No. 1015610-07-7): Properties, Applications, and Research Insights
The compound (4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol (CAS No. 1015610-07-7) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. With its pyrrolopyridine core and functionalized hydroxymethyl group, this scaffold serves as a versatile building block for drug discovery and material science applications. Recent studies highlight its potential as a kinase inhibitor intermediate, aligning with the growing demand for targeted therapies in oncology and inflammatory diseases.
From a synthetic chemistry perspective, the chloro-substituted pyrrolopyridine moiety offers distinct reactivity patterns, enabling selective modifications at the 4-position. Researchers have exploited this feature to develop highly selective bioactive derivatives, particularly in the design of JAK/STAT pathway modulators – a hot topic in autoimmune disease treatment. The hydroxymethyl group at the 5-position further enhances molecular diversity through esterification, etherification, or oxidation reactions, making CAS No. 1015610-07-7 a valuable multifunctional intermediate.
Analytical characterization of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol reveals interesting physicochemical properties. The compound typically appears as a white to off-white crystalline powder with moderate solubility in polar organic solvents like DMSO and methanol, but limited water solubility. Advanced techniques including HPLC purity analysis, LC-MS spectral data, and X-ray crystallography have been employed to confirm its structural integrity, with particular attention to the hydrogen bonding network formed by the pyrrole NH and hydroxyl groups.
In drug discovery pipelines, this scaffold has shown remarkable potential as a privileged structure for medicinal chemistry. Several patent applications disclose its incorporation into novel kinase inhibitors, especially those targeting tropomyosin receptor kinases (TRKs) and fibroblast growth factor receptors (FGFRs). The ability to modulate these signaling pathways makes derivatives of CAS No. 1015610-07-7 relevant to current research on precision medicine approaches for cancer and rare genetic disorders.
Beyond pharmaceuticals, the compound's electron-rich heteroaromatic system has attracted interest in materials science. Researchers are exploring its use in organic electronic materials, particularly as a building block for charge-transport layers in OLED devices. The chlorine atom provides an anchoring point for further functionalization, while the hydroxymethyl group allows for polymerizable derivatives – addressing the industry's need for solution-processable organic semiconductors.
Quality control protocols for 1015610-07-7 emphasize strict monitoring of process-related impurities and degradation products. Common analytical methods include reverse-phase HPLC with UV detection (typically at 254 nm), where the compound elutes with characteristic retention times. Stability studies indicate that proper storage under inert atmosphere at -20°C can maintain the compound's integrity for extended periods, though the hydroxymethyl group may undergo gradual oxidation under prolonged exposure to air.
The commercial availability of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol has expanded significantly in recent years, with multiple suppliers offering both milligram-scale quantities for research and kilogram-scale batches for process development. Current market trends show growing demand from contract research organizations (CROs) specializing in fragment-based drug discovery, where this scaffold serves as an excellent starting point for structure-activity relationship (SAR) studies.
Environmental and safety assessments of CAS No. 1015610-07-7 suggest it requires standard laboratory handling precautions. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses is recommended during manipulation. The compound's ecological impact appears moderate based on preliminary biodegradability studies, though complete environmental fate data remains an active area of investigation.
Future research directions for this compound class include exploration of its metal-chelating properties (given the nitrogen-rich structure) and development of continuous flow synthesis methods to improve production efficiency. The scaffold's compatibility with click chemistry approaches also opens possibilities for creating diverse chemical libraries through copper-catalyzed azide-alkyne cycloadditions or other bioorthogonal reactions.
For researchers working with 1015610-07-7, recent literature suggests several optimized synthetic routes that improve upon traditional methods. Modern approaches often employ palladium-catalyzed cross-coupling strategies for introducing the chloro substituent, followed by careful hydroxymethylation at the 5-position. These advancements have reduced typical synthesis times from multiple days to under 24 hours while improving overall yields beyond 65%.
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